molecular formula C8H4F3NO B1295464 3-(Trifluoromethoxy)benzonitrile CAS No. 52771-22-9

3-(Trifluoromethoxy)benzonitrile

Cat. No. B1295464
CAS RN: 52771-22-9
M. Wt: 187.12 g/mol
InChI Key: DCZAPXGEZYVQNX-UHFFFAOYSA-N
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Patent
US03965190

Procedure details

103 g. (0.544 mol) of stannous chloride and 400 ml of diethyl ether are introduced into a one litre three-necked flask equipped with a condenser, a mechanical stirrer and a gas bubbler tube. This mixture is cooled and saturated with hydrogen chloride gas until the stannous chloride is completely dissolved. A solution of 72.7g. (0.388 mol) of 3-trifluoromethoxy-benzonitrile in 75 ml. of anhydrous diethyl ether is added dropwise but fastly via the dropping funnel, while the mixture is cooled with ice-water. The mixture is allowed overnight, then the aldehyde is steam distilled. The distillate is extracted several times with diethyl ether and the extracts are combined. 250 ml. of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts and allowed overnight. The bisulfite compound is filtered off, washed with a small quantity of ice-water and then with diethyl ether. The compound is introduced into a one litre flask which contains solution of 60 g. of potassium carbonate in 250 ml. of water. The mixture is heated at 100°C so as to decompose the bisulfite compound and to steam distil the aldehyde as it is formed. The distillate is extracted several times with diethyl ether. The combined ether phases are dried over sodium sulphate and filtered and the solvent is evaporated. 32g. (44% yield) of 3-trifluoromethoxy-benzaldehyde are obtained as a colourless oil.
[Compound]
Name
stannous chloride
Quantity
0.544 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.388 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:14])([F:13])[O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#N.C([O:17]CC)C>>[F:2][C:3]([F:14])([F:13])[O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:17]

Inputs

Step One
Name
stannous chloride
Quantity
0.544 mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.388 mol
Type
reactant
Smiles
FC(OC=1C=C(C#N)C=CC1)(F)F
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, a mechanical stirrer and a gas bubbler tube
DISSOLUTION
Type
DISSOLUTION
Details
is completely dissolved
DISTILLATION
Type
DISTILLATION
Details
distilled
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted several times with diethyl ether
ADDITION
Type
ADDITION
Details
of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts
WAIT
Type
WAIT
Details
allowed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The bisulfite compound is filtered off
WASH
Type
WASH
Details
washed with a small quantity of ice-water
ADDITION
Type
ADDITION
Details
The compound is introduced into a one litre flask which
CUSTOM
Type
CUSTOM
Details
to steam distil the aldehyde as it
CUSTOM
Type
CUSTOM
Details
is formed
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted several times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether phases are dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC=1C=C(C=O)C=CC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.